molecular formula C23H19N3O5S B301632 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B301632
M. Wt: 449.5 g/mol
InChI Key: NMZWQNBOBGBZSG-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, altering their function and activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to interact with specific proteins and enzymes. This makes it a useful tool for studying their functions and interactions. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One potential direction is to further explore its anti-inflammatory and neuroprotective properties for potential therapeutic applications. Additionally, research could focus on identifying specific proteins and enzymes that interact with this compound, providing insight into their functions and potential therapeutic targets. Finally, research could focus on developing safer and more effective analogs of this compound for use in scientific research and therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 1,3-benzodioxole with ethyl isocyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst to form the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promise in various scientific research applications. One of the primary uses of this compound is as a tool for studying biological systems. It has been shown to interact with various proteins and enzymes, making it a useful tool for studying their functions and interactions.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H19N3O5S/c1-2-25-11-14(16-5-3-4-6-17(16)25)9-20-22(28)26(23(29)32-20)12-21(27)24-15-7-8-18-19(10-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,24,27)/b20-9-

InChI Key

NMZWQNBOBGBZSG-UKWGHVSLSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.